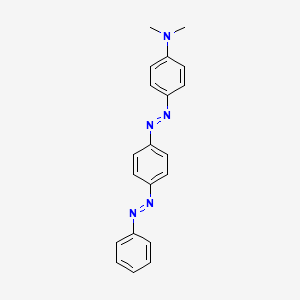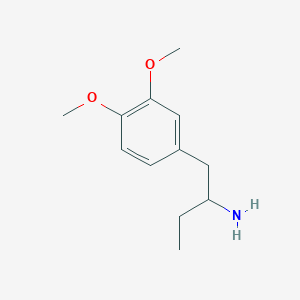
1-(3,4-Dimethoxyphenyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)butan-2-amine, also known as 1-DMB, is a small organic molecule with a molecular weight of 176.24 g/mol. It is a derivative of butan-2-amine, which is a primary amine, and 3,4-dimethoxyphenyl, which is a substituted phenyl group. 1-DMB is a white crystalline solid that is soluble in most organic solvents and is relatively stable in air.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxyphenyl)butan-2-amine involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene, which is then reduced to 1-(3,4-dimethoxyphenyl)butan-2-amine using sodium borohydride.
Starting Materials
3,4-dimethoxybenzaldehyde, Nitroethane, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Step 1: Dissolve 3,4-dimethoxybenzaldehyde (1.0 g, 6.3 mmol) in nitroethane (5.0 mL) and add a catalytic amount of ammonium acetate. Heat the mixture at 80°C for 12 hours., Step 2: Cool the reaction mixture to room temperature and add methanol (10 mL) followed by hydrochloric acid (1 mL). Stir the mixture for 30 minutes to precipitate the product., Step 3: Filter the product and wash it with cold methanol. Dry the product under vacuum to obtain 3,4-dimethoxyphenyl-2-nitropropene (1.2 g, 80%)., Step 4: Dissolve 3,4-dimethoxyphenyl-2-nitropropene (1.0 g, 4.3 mmol) in methanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring. Stir the mixture at room temperature for 12 hours., Step 5: Add water (10 mL) to the reaction mixture and then add sodium hydroxide (1 M) dropwise until the pH reaches 10. Extract the product with ethyl acetate (3 x 10 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain 1-(3,4-dimethoxyphenyl)butan-2-amine as a yellow oil (0.8 g, 80%).
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)butan-2-amine has been studied extensively in scientific research due to its wide range of applications. It has been used in the synthesis of other organic compounds, such as 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid derivatives. It has also been used in the synthesis of various drugs, such as aminopyridine and phenylpyridine derivatives. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine has been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines.
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)butan-2-amine is an amine, which means it can act as a base. It can react with acids to form salts, which can then be used in various chemical reactions. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine can act as a nucleophile, which means it can react with electrophiles to form new bonds. This property makes it useful in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
1-(3,4-Dimethoxyphenyl)butan-2-amine has been studied for its potential biochemical and physiological effects. Studies have shown that 1-(3,4-Dimethoxyphenyl)butan-2-amine can act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as appetite, sleep, and mood. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine has been shown to modulate dopamine and norepinephrine levels in the brain, which could potentially be beneficial in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxyphenyl)butan-2-amine has several advantages for use in lab experiments. It is relatively stable in air, and it is soluble in most organic solvents. Additionally, it can be synthesized from 3,4-dimethoxyphenylacetone, which is a commercially available compound. However, 1-(3,4-Dimethoxyphenyl)butan-2-amine is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
1-(3,4-Dimethoxyphenyl)butan-2-amine has potential applications in the pharmaceutical industry, as it has been shown to modulate serotonin and dopamine levels in the brain. Additionally, 1-(3,4-Dimethoxyphenyl)butan-2-amine could be used in the synthesis of various organic compounds, such as heterocyclic compounds and aminopyridine and phenylpyridine derivatives. Further research is needed to explore the full potential of 1-(3,4-Dimethoxyphenyl)butan-2-amine in these and other applications.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h5-6,8,10H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPWBPAEWBUYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


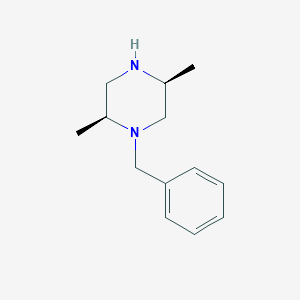

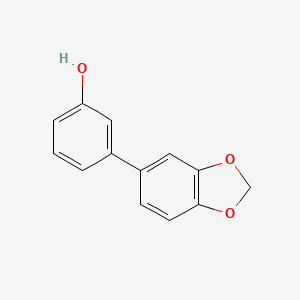
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)
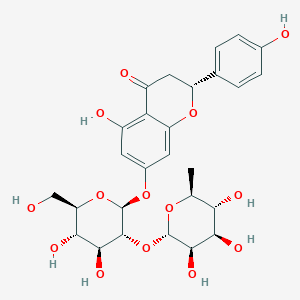
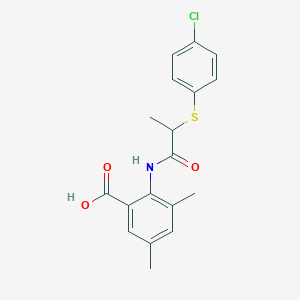
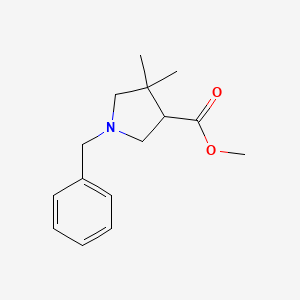
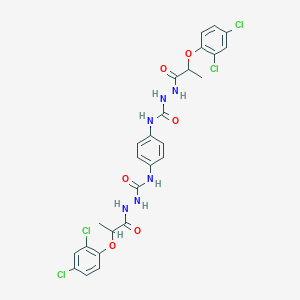
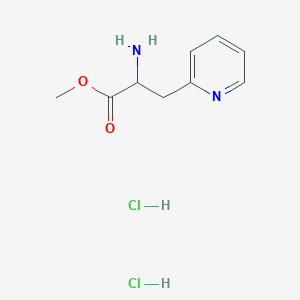
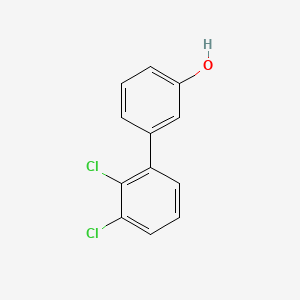
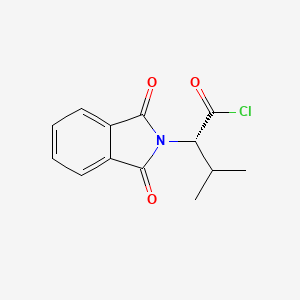
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
